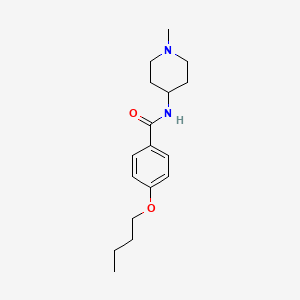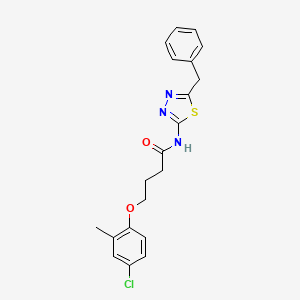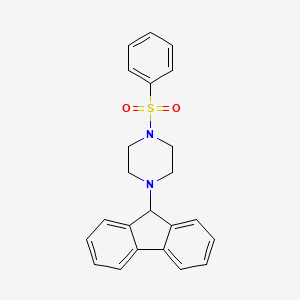![molecular formula C19H24N2O3 B4846155 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B4846155.png)
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine
Vue d'ensemble
Description
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, also known as FMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood. However, it has been suggested that 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine may inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine may also interfere with the cell cycle progression and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to optimize the formulation and delivery of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine for clinical use.
Orientations Futures
There are several future directions for the research on 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine. One potential direction is to investigate the synergistic effects of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine with other anticancer agents, such as chemotherapy drugs or targeted therapies. Another direction is to explore the potential of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases. Furthermore, the development of novel analogs of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine with improved pharmacological properties may also be a promising avenue for future research.
Conclusion:
In conclusion, 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is a chemical compound that has shown promising anticancer activity and other potential therapeutic applications. The synthesis of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine can be optimized to improve its yield and purity. The mechanism of action of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood, but it may involve the inhibition of certain enzymes and interference with the cell cycle progression. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has exhibited a wide range of biochemical and physiological effects, and has some advantages and limitations for lab experiments. There are several future directions for the research on 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, including investigating its synergistic effects with other anticancer agents and exploring its potential for other diseases.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have demonstrated that 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-7-4-16(5-8-17)6-9-19(22)21-12-10-20(11-13-21)15-18-3-2-14-24-18/h2-5,7-8,14H,6,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMCFPGTUBKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4846078.png)

![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4846108.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)


![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)


![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4846165.png)
![3-butyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846170.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)